(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(1H-imidazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with histidine residues in proteins.
Medicine
Medically, imidazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. The specific compound may have applications in drug development and therapeutic research.
Industry
In the industrial sector, imidazole compounds are used in the production of pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound may interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Positional Isomer: 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Structural Differences : The hydroxyl group is on C2 instead of C1, making it a positional isomer.
Properties :
Functional Group Variant: 2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride
Structural Differences: Replaces the ethanol group with a carboxylic acid (acetic acid). Properties:
- Molecular Formula : C₅H₇N₂O₂·HCl.
- Molecular Weight: ~163.5 g/mol. Applications: An endogenous metabolite involved in histamine and neurotransmitter pathways .
Amino Acid Derivative: L-Histidine Monohydrochloride Monohydrate
Structural Differences: Contains an amino acid backbone (propanoic acid) instead of ethanol. Properties:
Nitroimidazole Derivatives: Arylethanols with Nitro Groups
Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols. Structural Differences: Incorporates a nitro group and aromatic substituents on the imidazole ring. Properties:
- Molecular Weight: Varies (e.g., ~300–350 g/mol for derivatives in ). Applications: Potential antimicrobial or anticancer agents due to nitroimidazole’s electron-affinic properties .
Methanol Derivatives: (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol
Structural Differences: Shorter carbon chain (methanol instead of ethanol) and nitro substitution. Properties:
- Molecular Formula : C₅H₇N₃O₃ (varies with substituents).
Applications : Investigated for antiparasitic and antibacterial activity .
Comparative Analysis Table
Biological Activity
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is a compound with significant biological activity, primarily due to its imidazole ring structure, which is known for its interactions with various biological targets. This article explores the compound's mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8N2O·HCl
- Molecular Weight : Approximately 148.59 g/mol
- Structural Features : The compound features an imidazole ring linked to an ethanol moiety, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzymatic activity. This property is crucial for the modulation of various metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, modulating signal transduction pathways that are vital for cellular communication and response.
- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxic properties, making it a potential candidate for cancer research.
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties:
- Antifungal Activity : Imidazole derivatives are often explored for their antifungal capabilities. The compound may inhibit fungal growth by disrupting membrane integrity or inhibiting ergosterol synthesis.
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Research
The cytotoxic effects observed in preliminary studies point towards the potential use of this compound in cancer therapy:
- Case Study : In vitro studies have indicated that imidazole derivatives can induce apoptosis in cancer cell lines, leading to a reduction in cell viability. For instance, a study reported significant reductions in the viability of prostate cancer DU145 cells when treated with imidazole-based compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Histamine | Natural biogenic amine | Involved in immune response and neurotransmission |
| Clotrimazole | Antifungal agent | Used to treat fungal infections |
| Metronidazole | Antibiotic and antiprotozoal | Effective against anaerobic bacteria |
| This compound | Chiral center with ethanol group | Unique reactivity and potential therapeutic applications |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : The compound is typically synthesized through methods such as the Debus-Radziszewski reaction, which facilitates the formation of the imidazole ring followed by hydrochloride salt formation .
- Biological Studies : Various studies have highlighted its interactions with proteins and nucleic acids, crucial for understanding its therapeutic effects . The cytotoxicity profile suggests further investigation into its mechanisms is warranted.
Q & A
Q. Optimization strategies :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
- Employ polar aprotic solvents (e.g., DMF) to minimize racemization.
- Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis.
Advanced: How can researchers resolve contradictions between crystallographic data and computational modeling predictions for the compound's chiral center?
Answer:
Discrepancies often arise from:
- Dynamic disorder in crystals : Use high-resolution X-ray diffraction (XRD) with SHELXL refinement to model disorder .
- Solvent effects in simulations : Cross-validate with solid-state NMR or vibrational circular dichroism (VCD) to confirm absolute configuration .
- Methodological integration : Combine XRD (experimental) with density functional theory (DFT) calculations to reconcile bond-length and angle deviations .
Basic: What spectroscopic techniques are most effective for characterizing the hydrochloride salt form, and how should data interpretation account for solvent effects?
Answer:
- NMR : - and -NMR to confirm protonation states (e.g., imidazole N-H vs. HCl salt).
- IR Spectroscopy : Detect HCl-associated O-H stretching (2500–3000 cm) and imidazole ring vibrations .
- Mass Spectrometry : ESI-MS to verify molecular weight and fragmentation patterns.
Q. Solvent considerations :
- Polar solvents (e.g., DO) may protonate the imidazole ring, altering NMR shifts.
- Use deuterated solvents matched to reaction conditions for consistency .
Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound in in vitro models, particularly when endogenous metabolites interfere with assay results?
Answer:
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic transformations via LC-MS/MS .
- Competitive inhibition assays : Co-incubate with known imidazole-based metabolites (e.g., 2-(1H-Imidazol-5-yl)acetic acid hydrochloride) to identify enzymatic interference .
- Metabolomic profiling : Use high-resolution mass spectrometry (HRMS) with multivariate analysis to distinguish exogenous vs. endogenous signals .
Basic: How should researchers design stability studies to evaluate the compound's susceptibility to hydrolysis under physiological pH conditions?
Answer:
- Accelerated stability testing :
- Conditions : pH 1–8 buffers (37°C, 1–14 days).
- Analytical methods : HPLC-UV to quantify degradation products (e.g., imidazole ring cleavage or ethanol oxidation) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
Advanced: What multi-technique approaches are critical for validating unexpected tautomeric forms observed in solution-phase versus solid-state analyses?
Answer:
- Solid-state validation : XRD (via SHELX) to resolve tautomeric preferences in crystals .
- Solution-phase analysis : Variable-temperature NMR and UV-Vis spectroscopy to monitor tautomer equilibria.
- Computational support : DFT calculations (e.g., Gaussian) to predict relative stability of tautomers in different environments .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers address discrepancies in biological activity data between enantiomers of this compound?
Answer:
- Enantiomer-specific assays : Use chiral stationary phases (CSPs) in HPLC to isolate (1S)- and (1R)-forms for independent testing.
- Receptor docking studies : Perform molecular dynamics simulations to compare binding affinities of each enantiomer with target proteins (e.g., histamine receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
